1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one is a chemical compound characterized by a pyrrolidine ring substituted with methoxy groups and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxy groups and the propenone moiety. One common method involves the reaction of a suitable pyrrolidine precursor with methoxy-substituted reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their medicinal properties.
Pyrrolidine-2-one: A lactam derivative with applications in pharmaceuticals.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in drug design.
Uniqueness
1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both methoxy groups and a propenone moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(3S,4R)-3,4-dimethoxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-9(11)10-5-7(12-2)8(6-10)13-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKGIAKNOYWLFU-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(C[C@@H]1OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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